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Compound of Interest

Compound Name:
1-Cyclobutylpiperazine

dihydrochloride

Cat. No.: B1486704 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclobutylpiperazine
Dihydrochloride

Introduction
1-Cyclobutylpiperazine dihydrochloride (CAS No. 799557-65-6) is a disubstituted piperazine

derivative that serves as a valuable building block in medicinal chemistry and drug

development.[1] Its rigid cyclobutyl group and the versatile piperazine core make it a key

intermediate in the synthesis of novel compounds, particularly within the development of

protein degraders.[1] Accurate structural confirmation and purity assessment are paramount for

its application in research and development. This guide provides a detailed analysis of the

expected spectroscopic data for 1-Cyclobutylpiperazine dihydrochloride, offering

researchers a predictive framework for its characterization using Nuclear Magnetic Resonance

(NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As experimental spectra for

this specific compound are not widely published, this document leverages data from closely

related analogs and foundational spectroscopic principles to provide a robust interpretive

guide.
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A precise understanding of the molecule's structure is the foundation for interpreting its spectral

data. The dihydrochloride salt form means both nitrogen atoms of the piperazine ring are

protonated, significantly influencing the electronic environment and, consequently, the

spectroscopic output.

Molecular Formula: C₈H₁₈Cl₂N₂[1] Molecular Weight: 213.15 g/mol [1]

Caption: 2D Structure of 1-Cyclobutylpiperazine Dihydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1-Cyclobutylpiperazine dihydrochloride, both ¹H and ¹³C NMR will

provide definitive structural information.

Proton (¹H) NMR Spectroscopy
Expertise & Experience: In the dihydrochloride salt, both piperazine nitrogens are protonated,

creating N⁺-H groups. These protons are acidic and their signals can be broad and may

exchange with deuterium if a protic solvent like D₂O or CD₃OD is used, leading to their

disappearance from the spectrum. The protonation also causes significant deshielding (a

downfield shift) of the adjacent protons on the piperazine ring compared to the free base.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve 5-10 mg of 1-Cyclobutylpiperazine dihydrochloride in 0.6-

0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for

hydrochloride salts to ensure solubility.

Instrument: A standard 400 MHz NMR spectrometer is sufficient for routine characterization.

[2]

Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Analysis: Integrate the peaks to determine proton ratios and analyze multiplicities (singlet,

doublet, triplet, etc.) to deduce proton-proton coupling relationships.

Predicted ¹H NMR Data (400 MHz, D₂O)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.6 - 3.8 Multiplet 9H

Piperazine ring

CH₂, Cyclobutyl

CH

Due to the

complex coupling

and overlapping

signals of the

symmetrical

piperazine ring

protons

(deshielded by

N⁺) and the

methine proton

of the cyclobutyl

group. In

piperazine

dihydrochloride

itself, a singlet

around 3.4 ppm

is observed.[3]

The cyclobutyl

substituent

breaks this

symmetry,

leading to more

complex

multiplets.

~2.2 - 2.4 Multiplet 2H
Cyclobutyl CH₂

(α to methine)

These protons

are adjacent to

the methine

carbon and will

appear as a

complex

multiplet.

~1.8 - 2.0 Multiplet 4H Cyclobutyl CH₂

(β and γ to

The remaining

four protons on
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methine) the cyclobutyl

ring are further

from the

electron-

withdrawing

piperazine group

and thus appear

more upfield.

Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR provides information on the unique carbon environments in

the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons

may be observed. The protonated nitrogens will cause a downfield shift for the adjacent

piperazine carbons.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be required for a better signal-to-noise ratio.

Instrument: A 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.

Parameters:

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure each

unique carbon appears as a singlet.

Number of Scans: 512-2048 scans are typically required due to the low natural abundance

of ¹³C.

Analysis: Identify the number of unique carbon signals and their chemical shifts.

Predicted ¹³C NMR Data (100 MHz, D₂O)
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~60 - 65 Cyclobutyl CH

The methine carbon attached

directly to the nitrogen is

significantly deshielded.

~45 - 50
Piperazine CH₂ (adjacent to N-

Cyclobutyl)

These two carbons are

deshielded by the adjacent

protonated nitrogen. In related

piperazine salts, these signals

appear around 42-55 ppm.[3]

~40 - 45
Piperazine CH₂ (distant from

N-Cyclobutyl)

These two carbons are also

deshielded but are in a slightly

different environment than the

others.

~25 - 30 Cyclobutyl CH₂ (α to methine)
Aliphatic carbons adjacent to

the deshielded methine.

~15 - 20 Cyclobutyl CH₂ (β to methine)
The single, most shielded

carbon on the cyclobutyl ring.

Part 2: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of a compound. For a pre-charged molecule like a dihydrochloride salt,

Electrospray Ionization (ESI) is the ideal technique. The analysis will detect the cationic form of

the molecule, which is the free base (1-Cyclobutylpiperazine) with one or two protons added.

The most abundant ion observed will likely be the monoprotonated free base [M+H]⁺.

Experimental Protocol: ESI-MS Acquisition

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a

solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure ionization.

Instrument: A Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI

source.
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Parameters:

Ionization Mode: Positive ion mode.

Mass Range: Scan from m/z 50 to 500.

Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution

mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Predicted Mass Spectrometry Data

m/z (Mass/Charge) Ion Rationale

155.1594 [C₈H₁₇N₂]⁺ ([M+H]⁺)

This corresponds to the

monoprotonated molecular ion

of the free base (C₈H₁₆N₂; MW

= 154.14 g/mol ). This is

expected to be the base peak.

78.0818 [C₈H₁₈N₂]²⁺ ([M+2H]²⁺)

The diprotonated molecular ion

may be observed at half the

mass of the free base plus two

protons.

Predicted Fragmentation Pathway

The primary fragmentation pathway involves the loss of the cyclobutyl group or the cleavage of

the piperazine ring.

[M+H]⁺
m/z = 155.16

Loss of C₄H₇ radical
Piperazine Cation

m/z = 87.09
- C₄H₇•

Loss of Propene (C₃H₆)
m/z = 113.11

- C₃H₆

Click to download full resolution via product page
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Caption: A plausible ESI-MS fragmentation pathway for 1-Cyclobutylpiperazine.

Part 3: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule

by detecting the absorption of infrared radiation corresponding to bond vibrations.[5] For 1-
Cyclobutylpiperazine dihydrochloride, the most prominent feature will be the very broad and

strong absorption associated with the N⁺-H stretching vibrations of the secondary ammonium

salt. This often overlaps with the C-H stretching region.

Experimental Protocol: IR Spectrum Acquisition

Sample Preparation: As the sample is a solid, it can be prepared as a potassium bromide

(KBr) disc.[5]

Grind ~1 mg of the sample with ~100 mg of dry KBr powder.

Press the mixture into a transparent disc using a hydraulic press.

Alternatively, a mull can be prepared by grinding the solid with a drop of mineral oil (Nujol).

[6]

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Analysis: Correlate absorption bands (in cm⁻¹) to specific functional group vibrations.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

3000 - 2400
N⁺-H Stretch

(Ammonium Salt)
Strong, very broad

This is the hallmark of

an amine salt. The

broadness is due to

extensive hydrogen

bonding.[3] This band

will likely obscure the

C-H stretches.

2950 - 2850 C-H Stretch (Aliphatic)
Medium-Sharp (on top

of broad N-H)

Vibrations from the

CH and CH₂ groups of

the cyclobutyl and

piperazine rings.[7]

1600 - 1500 N-H Bend Medium
Bending vibration of

the N⁺-H bond.

1470 - 1450 C-H Bend (Scissoring) Medium
Bending vibrations of

the CH₂ groups.[8]

1100 - 1000 C-N Stretch Medium-Strong

Stretching vibration of

the carbon-nitrogen

single bonds.

Conclusion
The structural integrity of 1-Cyclobutylpiperazine dihydrochloride can be confidently

established through a combination of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR will

confirm the carbon-hydrogen framework and the connectivity of the cyclobutyl and piperazine

rings. ESI-MS will verify the molecular weight of the parent compound, and IR spectroscopy will

provide definitive evidence of the ammonium salt functional groups. This guide provides a

robust, predictive framework for researchers to interpret their own analytical data, ensuring the

quality and identity of this important chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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